3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom integrated into a seven-membered ring system. The compound has the molecular formula C₆H₁₂ClNO and a molecular weight of approximately 149.61858 g/mol. It is typically encountered in its hydrochloride form, enhancing its solubility and stability for various applications in scientific research and industry.
This compound is classified as an azabicyclic amine and is part of a broader category of bicyclic compounds that exhibit interesting chemical properties due to their structural characteristics. The compound can be sourced from various chemical suppliers and is utilized in both academic research and industrial applications, particularly in organic synthesis and medicinal chemistry .
The synthesis of 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles, which can be achieved through various synthetic routes. One common method employs lithium aluminum hydride as a reducing agent, allowing for the conversion of precursors into the desired product .
In industrial settings, the production process may involve large-scale reduction reactions optimized for yield and purity. The synthesis generally requires specialized equipment to handle the reagents and conditions necessary for effective production. The reaction conditions are carefully controlled to maximize output while ensuring safety and efficiency .
The molecular structure of 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride features a bicyclic framework with a nitrogen atom embedded within the ring system. This configuration contributes to its unique chemical properties and reactivity.
3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride undergoes several types of chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific products formed depend on the reaction conditions and reagents used .
The mechanism of action of 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride involves its interaction with specific molecular targets within biological systems. Its unique structure enables it to bind effectively to certain receptors or enzymes, modulating their activity. This interaction can lead to diverse biological effects depending on the target pathways involved .
3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride typically appears as a solid in its hydrochloride form, which enhances its stability and solubility in various solvents.
The compound exhibits notable reactivity due to its bicyclic structure containing a nitrogen atom, allowing it to engage in multiple chemical transformations such as oxidation, reduction, and substitution reactions. These properties make it suitable for use in complex organic synthesis and drug development.
3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride has several applications across various fields:
A pivotal advancement in synthesizing the 3-azabicyclo[3.1.1]heptane scaffold involves reductive transformations of spirocyclic oxetanyl nitrile precursors. This strategy constructs the bicyclic framework via ring-opening and intramolecular reductive cyclization, leveraging the strain inherent in spirocyclic systems to drive bicyclization. As demonstrated in foundational research, the mechanism entails selective reduction of the nitrile group to a primary amine, which subsequently undergoes nucleophilic attack on the oxetane ring, facilitated by Lewis acids or transition-metal catalysts. This cascade reaction forms the bicyclic amine core with high atom economy [3]. The oxetanyl nitrile precursors themselves are typically synthesized from readily available cyclohexane-1,3-dicarboxylate derivatives through double alkylation and spirocyclization sequences. Computational studies support a stepwise mechanism where initial nitrile reduction generates a reactive aminoalkyl species that intramolecularly opens the strained oxetane, leading to ring expansion and formation of the bicyclic [3.1.1]heptane system [3] [8]. This approach offers significant advantages in functional group compatibility, as the oxetane and nitrile moieties are orthogonal to many common protecting groups, enabling late-stage diversification.
Lithium aluminum hydride (LiAlH₄) serves as a critical reagent for the reduction of advanced intermediates en route to 3-azabicyclo[3.1.1]heptan-1-ol hydrochloride and related derivatives. Its application is particularly transformative in the reduction of bicyclic imide intermediates, such as 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione. LiAlH₄ mediates a controlled double reduction of the imide carbonyl groups, yielding the corresponding diamine while preserving the bicyclic architecture. This reduction is typically performed in anhydrous ethereal solvents (tetrahydrofuran or diethyl ether) under reflux conditions, achieving high yields (exceeding 80%) and excellent chemoselectivity [2] [3]. Subsequent hydrolysis or acid treatment of the diamine generates the amino alcohol functionality characteristic of 3-azabicyclo[3.1.1]heptan-1-ol.
Table 1: Comparative Reduction Methods for Bicyclic Imide Intermediates
Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Primary Product |
---|---|---|---|---|
Lithium Aluminum Hydride | Tetrahydrofuran | Reflux | 80-85 | Diamine |
Sodium Borohydride | Methanol | 25 | <10 | Partial Reduction Products |
Borane-Tetrahydrofuran Complex | Tetrahydrofuran | 66 | 60-70 | Mixed Borane Adducts |
Diisobutylaluminum Hydride | Toluene | -78 to 25 | 40-50 | Aldehyde Intermediate |
The stoichiometry and reaction temperature are crucial parameters: excess LiAlH₄ (≥4 equivalents) and extended reflux ensure complete reduction of both carbonyl groups. This methodology has been successfully scaled to multigram levels (up to 30 grams) without significant yield erosion, underscoring its robustness. Alternative reductants like sodium borohydride or borane complexes prove ineffective for complete imide-to-diamine conversion, often stalling at the amide-alcohol stage or forming complex mixtures [2].
The synthesis of 3-azabicyclo[3.1.1]heptane derivatives has been optimized for scalability, addressing key challenges in throughput, purification, and cost-efficiency. The most successful route, exemplified in multigram syntheses, employs a four-step sequence starting from 3-oxocyclobutanecarboxylate: (1) diastereoselective Strecker reaction, (2) intramolecular imide cyclization, (3) LiAlH₄ reduction, and (4) amino alcohol hydrochloride salt formation. This sequence achieves an impressive 48% overall yield on 30-gram scales, with the diastereoselective Strecker reaction and the intramolecular cyclization identified as the yield-determining steps [2].
Table 2: Scalability Parameters for Key Synthetic Steps
Step | Key Process Parameters | Critical Quality Attributes | Scale Demonstrated (grams) | Yield Range (%) |
---|---|---|---|---|
Diastereoselective Strecker Reaction | pΗ control, temperature, stoichiometry | Diastereomeric excess, crystallinity | 30 | 70-75 |
Intramolecular Imide Formation | Solvent, temperature, concentration | Reaction completion, impurity profile | 30 | 85-90 |
Lithium Aluminum Hydride Reduction | Addition rate, workup protocol | Chemoselectivity, residual metals | 30 | 80-85 |
Hydrochloride Salt Formation | Acid concentration, crystallization conditions | Purity, solid-state properties | 30 | 90-95 |
Industrial optimization focuses on solvent selection (replacing dichloromethane with 2-methyltetrahydrofuran), catalytic alternatives for cyanide delivery in the Strecker step to minimize waste, and streamlined workups. For instance, aqueous workups after LiAlH₄ reduction employ sequential Rochelle’s salt and dilute acid washes to remove aluminum salts efficiently, preventing emulsion formation during large-scale extractions. Crystallization-driven purification is emphasized over chromatography; the hydrochloride salt formation doubles as a critical purification point, yielding pharmaceutical-grade material (>99% purity by high-performance liquid chromatography) through controlled antisolvent addition [2] [8]. Continuous-flow processing has been explored for the high-exothermic imide cyclization, demonstrating potential for further scalability.
The bridgehead-dominated topology of the 3-azabicyclo[3.1.1]heptane system imposes significant stereoelectronic constraints on functionalization reactions, necessitating tailored strategies for stereocontrol. The fusion of the cyclobutane and piperidine rings creates distinct exo and endo faces, with nucleophilic additions or reductions often exhibiting pronounced facial selectivity. For instance, reductions of ketones within this bicyclic framework using hindered hydride reagents (e.g., L-Selectride®) favor approach from the less hindered exo face, leading to predictable stereochemistry in the resulting alcohols [10].
Stereoselective functionalization at the carbon adjacent to nitrogen (C1 or C5 positions) exploits the endocyclic nitrogen atom’s stereodirecting capability. Temporary nitrogen protection with bulky groups (tert-butoxycarbonyl or benzhydryl) shields one molecular face, enabling diastereoselective alkylation or acylation at C1 with diastereomeric ratios exceeding 9:1. Chiral auxiliaries or asymmetric catalysis represent emerging approaches, though industrial routes predominantly rely on substrate-controlled diastereoselection due to practicality. For 3-azabicyclo[3.1.1]heptan-1-ol synthesis, stereocontrol is often inherent in the cyclization mechanism: the intramolecular imide formation from trans-configured Strecker adducts enforces a specific relative stereochemistry between the bridgehead proton (H3) and the future C1 hydroxyl group. This trans-decalin-like configuration is preserved throughout subsequent reductions, yielding the single diastereomer of the amino alcohol hydrochloride essential for consistent biological evaluation [10] [8]. Computational modeling confirms that alternative stereochemical pathways encounter prohibitive ring strain or torsional barriers, explaining the observed stereospecificity.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1